

A Technical Guide to the Pharmacological Properties of Pentamethoxyflavones, Including Umuhengerin

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Compound of Interest

Compound Name: Umuhengerin

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Introduction

Pentamethoxyflavones, a subclass of polymethoxyflavones (PMFs), are naturally occurring phenolic compounds found in various medicinal plants. These compounds have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities. Among these, **Umuhengerin** (5,7,3',4',5'-pentamethoxyflavone) has emerged as a promising therapeutic agent, particularly for its neuroprotective effects. This technical guide provides an in-depth overview of the core pharmacological properties of pentamethoxyflavones, with a special focus on **Umuhengerin**. It summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development.

Pharmacological Properties and Quantitative Data

Pentamethoxyflavones exhibit a broad spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The following tables summarize the available quantitative data for **Umuhengerin** and other representative pentamethoxyflavones to allow for easy comparison.

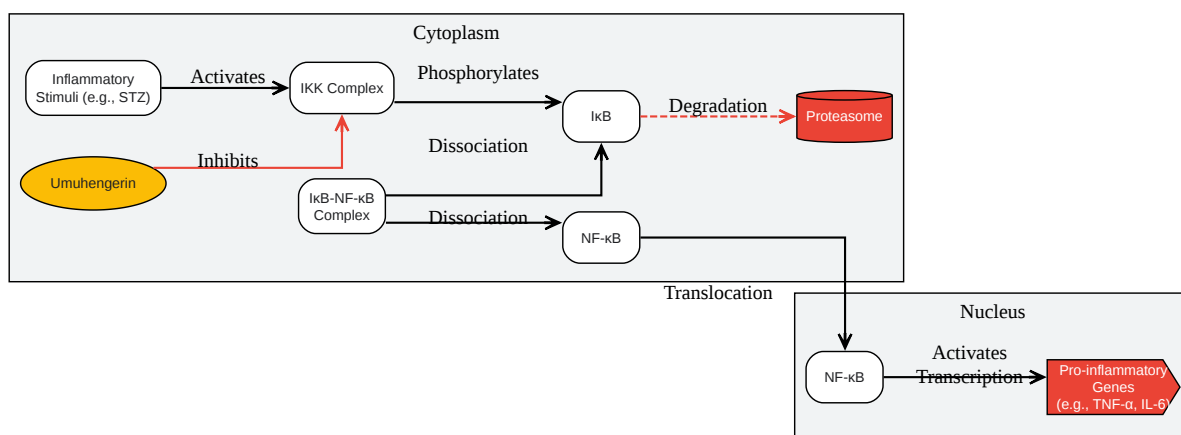
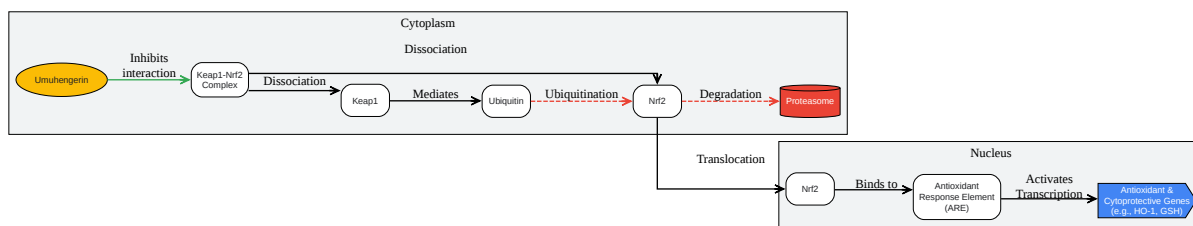
Compound Name	Pharmacological Activity	Cell Line/Model	IC50/EC50/Measurement	Reference
Umuhengerin	Neuroprotection	Streptozotocin-induced Alzheimer's disease mouse model	Significant reduction in TNF- α levels (quantitative value not specified)	[1][2]
5-Demethylnobiletin	Anti-inflammatory (NO Production Inhibition)	LPS-stimulated RAW 264.7 macrophages	M2 metabolite: Significant reduction (24-76%) at 2-10 μ M; M3 metabolite: Significant reduction (31-100%) at 10-50 μ M	[3]
5,7-Dimethoxyflavone	Anticancer	HepG2 (Liver Cancer)	25 μ M	[4]
5,7,3',4',5'-Pentamethoxyflavone	Multidrug Resistance Reversal	-	Equipotent to verapamil	[5]
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone	Anticancer	MDA-MB-231	21.27 μ M (72h treatment)	[6]
4',5'-dihydroxy-5,7,3'-trimethoxyflavone	Anticancer	HCC1954 (Breast Cancer)	8.58 μ M	[6]

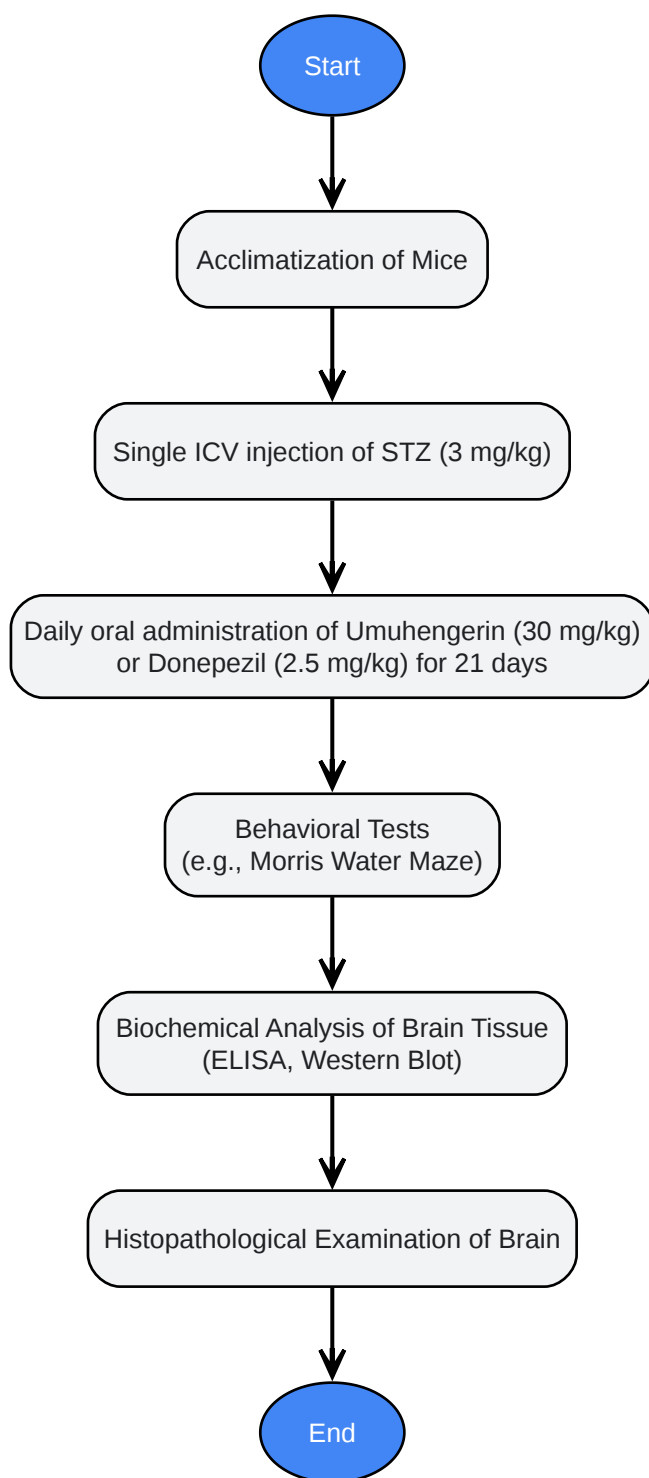
Key Signaling Pathways

The pharmacological effects of pentamethoxyflavones, particularly **Umuhengerin**, are mediated through the modulation of critical signaling pathways involved in cellular stress response and inflammation. The two primary pathways identified are the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. **Umuhengerin** has been shown to activate this pathway, leading to its neuroprotective effects.^{[1][2]}





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